2-Pentyldecanal

Description

Such compounds are typically intermediates in fragrance synthesis or flavoring agents due to their volatile and odoriferous properties. Based on structural analogs in the evidence (e.g., 2-Hexyl-2-decenal, Decanal), 2-Pentyldecanal likely shares applications in industrial perfumery or food additives, though specific data on its synthesis or commercial use are absent in the provided sources .

Propriétés

Numéro CAS |

55019-42-6 |

|---|---|

Formule moléculaire |

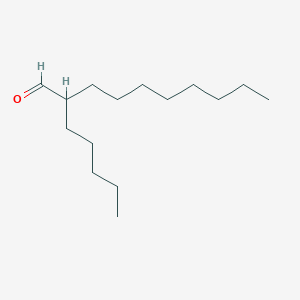

C15H30O |

Poids moléculaire |

226.40 g/mol |

Nom IUPAC |

2-pentyldecanal |

InChI |

InChI=1S/C15H30O/c1-3-5-7-8-9-11-13-15(14-16)12-10-6-4-2/h14-15H,3-13H2,1-2H3 |

Clé InChI |

HSZDCONVHXPTFQ-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCC(CCCCC)C=O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Pentyldecanal can be synthesized through various methods. One common approach involves the oxidation of 2-pentyldecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions to prevent over-oxidation to carboxylic acids.

Industrial Production Methods: In an industrial setting, this compound can be produced through the hydroformylation of 1-decene. This process involves the addition of a formyl group (CHO) to the terminal carbon of the alkene, followed by hydrogenation to yield the aldehyde. Catalysts such as rhodium complexes are often used to facilitate this reaction.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Pentyldecanal undergoes several types of chemical reactions, including:

Oxidation: It can be further oxidized to 2-pentyldecanoic acid using strong oxidizing agents like potassium permanganate.

Reduction: It can be reduced to 2-pentyldecanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aldehyde group can participate in nucleophilic addition reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Grignard reagents (RMgX), organolithium reagents (RLi)

Major Products:

Oxidation: 2-Pentyldecanoic acid

Reduction: 2-Pentyldecanol

Substitution: Various alcohols and derivatives depending on the nucleophile used

Applications De Recherche Scientifique

2-Pentyldecanal has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: It has been studied for its potential role in biological signaling and as a pheromone in certain insect species.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is widely used in the fragrance industry due to its pleasant odor. It is also used in the production of flavoring agents.

Mécanisme D'action

The mechanism of action of 2-Pentyldecanal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with primary amines, which can lead to the formation of imines. This reactivity is crucial in its role as a signaling molecule and in its potential therapeutic applications. The exact pathways and molecular targets are still under investigation, but its ability to form covalent bonds with biological molecules is a key aspect of its mechanism.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The following table compares 2-Pentyldecanal (hypothetical) with structurally related aldehydes from the evidence:

Key Observations :

- Chain Length and Branching : this compound and Pentadecanal share identical molecular formulas but differ in branching, which affects volatility and odor profiles.

- Functional Groups : All compounds are aldehydes, but Decanal (straight-chain) has a lower molecular weight and higher volatility than branched analogs.

- Applications : Decanal and 2-Hexyl-2-decenal have well-documented roles in fragrances and food flavoring, whereas Pentadecanal’s uses remain unclear due to insufficient toxicological data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.